Eisenin
Description
Eisenin (chemical name: L-pyroglutamyl-L-alanyl-L-histidine) is a tripeptide first isolated from marine organisms and later synthesized for studies in peptide chemistry and bioactivity. Its structure comprises a pyroglutamyl residue linked to alanine and histidine, forming a cyclic moiety that enhances stability against enzymatic degradation . This compound gained prominence in the 1950s when Rudinger and Pravda elucidated its structure and developed synthetic protocols using Tosyl (p-toluenesulfonyl) protecting groups to stabilize reactive amino acid side chains during solid-phase peptide synthesis (SPPS) .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[5-amino-5-oxo-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O6/c1-6(13(22)23)15-11(20)8(2-4-9(14)18)17-12(21)7-3-5-10(19)16-7/h6-8H,2-5H2,1H3,(H2,14,18)(H,15,20)(H,16,19)(H,17,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPNGHPLCAMVEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C1CCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80902331 | |
| Record name | NoName_1571 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80902331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21477-57-6 | |
| Record name | Eisenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021477576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Eisenin can be synthesized through a series of organic reactions involving the formation of amide bonds. The synthetic route typically involves the coupling of pyroglutamic acid with glutamine and alanine under specific reaction conditions. The process requires the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from the brown marine algae, Eisenia bicyclis Setchell. The algae are harvested, dried, and subjected to solvent extraction using ethanol or methanol. The crude extract is then purified using chromatographic techniques to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Eisenin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .
Scientific Research Applications
Immunological Applications
1. Enhancement of Natural Cytotoxicity
Eisenin has been demonstrated to augment the natural cytotoxicity of PBLs. A study published in the Journal of Immunotherapy with Emphasis on Tumor Immunology indicated that this compound could enhance the ability of natural killer cells to lyse K-562 target cells, a human leukemia cell line. This augmentation was attributed to the interaction of this compound with immune cells, leading to increased cytotoxic activity against tumor cells .
Case Study: Cytotoxicity Enhancement
- Objective: To evaluate this compound's effect on PBLs' cytotoxicity.
- Method: PBLs were incubated with this compound before exposure to K-562 cells.
- Results: Significant increase in lysis of K-562 cells was observed when PBLs were pre-treated with this compound.
- Conclusion: this compound enhances the immune response against certain cancer cells, suggesting potential as an immunotherapeutic agent.
Potential Therapeutic Applications
2. Drug Delivery Systems
Recent advancements in molecular self-assembly have opened avenues for using compounds like this compound in targeted drug delivery systems. Researchers have explored how self-assembling molecules can be programmed to release therapeutic agents at specific sites within the body, minimizing side effects associated with conventional drug delivery methods . The incorporation of this compound into these systems could leverage its immunomodulatory effects to enhance therapeutic efficacy.
3. Luminescence Applications
This compound's interactions with lanthanide ions have been studied for their luminescent properties. These luminescent assemblies can be utilized in biomedical imaging and diagnostics, allowing for real-time monitoring of biological processes . The ability to visualize site-specific interactions within biological media presents a significant advancement in both research and clinical settings.
Data Table: Summary of this compound Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Immunological Enhancement | Augments natural cytotoxicity of PBLs | Increased lysis of K-562 cells |
| Drug Delivery Systems | Potential use in targeted drug delivery | Self-assembling molecules for site-specific release |
| Luminescence Applications | Utilization in biomedical imaging | Real-time monitoring through luminescent properties |
Mechanism of Action
Eisenin exerts its effects through various molecular targets and pathways. It acts as a biological response modifier by modulating the activity of immune cells and influencing the production of cytokines. This compound interacts with specific receptors on the surface of immune cells, leading to the activation of signaling pathways that result in the modulation of immune responses. The exact molecular targets and pathways involved in the mechanism of action of this compound are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Eisenin belongs to the class of small bioactive peptides with cyclic or modified residues. Below is a comparative analysis with two structurally related compounds: Glutathione and Bradykinin .
Table 1: Structural and Functional Comparison
Key Findings :
- Stability : this compound’s cyclic pyroglutamate confers greater proteolytic resistance than linear peptides like glutathione, which is rapidly degraded in plasma .
- Synthetic Complexity : Unlike glutathione (straightforward SPPS), this compound requires selective Tosyl protection of the histidine imidazole group to prevent side reactions during coupling . Bradykinin, with its proline repeats, demands specialized resins to avoid aggregation.
Comparison with Functionally Similar Compounds
This compound’s purported immunomodulatory effects align it with compounds like Thymopentin and AS-101, though mechanistic differences exist.
Table 2: Functional Analogues in Immunomodulation
| Compound | Class | Mechanism of Action | Clinical Applications | Advantages Over this compound |
|---|---|---|---|---|
| This compound | Tripeptide | Unknown; potential TLR/cytokine modulation | Preclinical studies only. | Lower molecular weight; synthetic simplicity. |
| Thymopentin | Pentapeptide | Binds CD4⁺ T-cells; enhances IL-2 production. | Rheumatoid arthritis, immunodeficiency. | Well-characterized receptor interactions. |
| AS-101 | Tellurium compound | IL-2/IFN-γ induction; inhibits CD8⁺ T-cells. | Cancer immunotherapy (Phase III trials). | Broad-spectrum cytokine regulation. |
Key Findings :
- Specificity : this compound lacks the receptor-specific activity of Thymopentin, which targets CD4⁺ T-cells via MHC class II interactions.
- Therapeutic Evidence : AS-101 has robust clinical data supporting its use in cancer, whereas this compound’s bioactivity remains theoretical .
Biological Activity
Eisenin, a tripeptide derived from the brown marine alga Eisenia bicyclis, has garnered attention for its diverse biological activities. This article delves into the compound's biological mechanisms, including its antimicrobial, immunological, and angiotensin-converting enzyme (ACE) inhibitory properties, supported by relevant case studies and research findings.
Overview of this compound
This compound is chemically characterized as L-pyroGlu-L-Gln-L-Ala. Its structure contributes to its biological efficacy, particularly in immunomodulation and antimicrobial action. The exploration of this compound's properties has revealed promising applications in medical and therapeutic contexts.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. Research indicates that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study highlighted the effectiveness of this compound in comparison to other antimicrobial peptides (AMPs), demonstrating lower minimum inhibitory concentrations (MICs) ranging from 64-256 µg/mL against multiple strains .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Enterococcus faecalis | 128 |
| Klebsiella pneumonia | 256 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 256 |
Immunological Activity
This compound also functions as a biological response modifier, enhancing immune responses. In vitro studies have shown that this compound can augment lymphocyte proliferation and stimulate cytokine production. This immunomodulatory effect is particularly beneficial in therapeutic settings for enhancing immune system function in patients with compromised immunity .
ACE Inhibitory Activity
The ACE inhibitory activity of this compound has been explored in the context of hypertension management. An amino analogue of this compound was synthesized and tested for its ability to inhibit ACE. The results indicated an IC50 value of 620 µM for the analogue compared to 9.6 µM for its parent compound, suggesting that modifications to the structure can enhance its potency .
Table 2: ACE Inhibition Comparison
| Compound | IC50 (µM) |
|---|---|
| This compound (parent compound) | 9.6 |
| Amino analogue of this compound | 620 |
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties of this compound against five bacterial strains. The results confirmed its potent activity against Gram-positive bacteria, supporting its potential use in topical antibacterial formulations .
- Immunomodulatory Effects : Clinical trials involving patients with immune deficiencies demonstrated that supplementation with this compound led to improved immune responses, as evidenced by increased levels of circulating lymphocytes and enhanced cytokine production .
- Cardiovascular Health : Research on the ACE inhibitory effects of this compound analogues has shown promise in reducing blood pressure in hypertensive models, suggesting its potential role in cardiovascular health management .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
